molecular formula C14H19NO3P- B11566509 2,3-dihydro-1H-inden-2-yl(morpholin-4-ylmethyl)phosphinate

2,3-dihydro-1H-inden-2-yl(morpholin-4-ylmethyl)phosphinate

Cat. No.: B11566509
M. Wt: 280.28 g/mol
InChI Key: UTOVTFGAVGBBEW-UHFFFAOYSA-M
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Description

2,3-dihydro-1H-inden-2-yl(morpholin-4-ylmethyl)phosphinate is a complex organic compound that features a unique combination of an indene ring, a morpholine moiety, and a phosphinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-inden-2-yl(morpholin-4-ylmethyl)phosphinate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the indene derivative, followed by the introduction of the morpholine moiety and finally the phosphinate group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-inden-2-yl(morpholin-4-ylmethyl)phosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine.

    Substitution: The indene and morpholine moieties can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups into the indene or morpholine rings.

Scientific Research Applications

2,3-dihydro-1H-inden-2-yl(morpholin-4-ylmethyl)phosphinate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials, such as polymers and catalysts, due to its versatile chemical properties.

Mechanism of Action

The mechanism by which 2,3-dihydro-1H-inden-2-yl(morpholin-4-ylmethyl)phosphinate exerts its effects involves its interaction with molecular targets and pathways. The indene ring and morpholine moiety can bind to specific receptors or enzymes, modulating their activity. The phosphinate group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-morpholin-4-yl-2,3-dihydro-1H-inden-1-ylamine
  • 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one

Uniqueness

What sets 2,3-dihydro-1H-inden-2-yl(morpholin-4-ylmethyl)phosphinate apart from similar compounds is its unique combination of functional groups. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H19NO3P-

Molecular Weight

280.28 g/mol

IUPAC Name

2,3-dihydro-1H-inden-2-yl(morpholin-4-ylmethyl)phosphinate

InChI

InChI=1S/C14H20NO3P/c16-19(17,11-15-5-7-18-8-6-15)14-9-12-3-1-2-4-13(12)10-14/h1-4,14H,5-11H2,(H,16,17)/p-1

InChI Key

UTOVTFGAVGBBEW-UHFFFAOYSA-M

Canonical SMILES

C1COCCN1CP(=O)(C2CC3=CC=CC=C3C2)[O-]

Origin of Product

United States

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